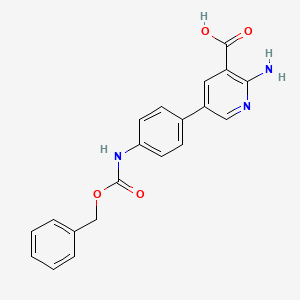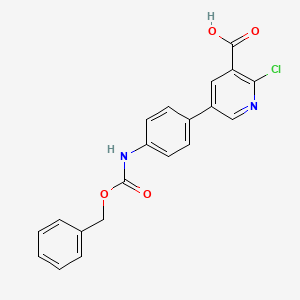
4-(Furan-2-yl)-2-hydroxybenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Furan-2-yl)-2-hydroxybenzoic acid (4-F2HBA) is an organic compound that has been widely studied for its unique properties and potential applications. It is a white crystalline solid with a molecular weight of 196.2 g/mol and a melting point of 122-124 °C. 4-F2HBA has been found to have a variety of applications in the fields of medicinal chemistry, organic synthesis, and biochemistry.
Scientific Research Applications
4-(Furan-2-yl)-2-hydroxybenzoic acid, 95% has a wide range of applications in scientific research. It has been used as a starting material in the synthesis of various organic compounds, such as benzofurans and thiophenes. It has also been used as a reagent in the synthesis of heterocyclic compounds, such as quinolines and pyridines. Additionally, 4-(Furan-2-yl)-2-hydroxybenzoic acid, 95% has been used in the synthesis of various pharmaceuticals, such as antifungal agents, antivirals, and anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 4-(Furan-2-yl)-2-hydroxybenzoic acid, 95% is not fully understood. However, it is believed to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Inhibition of these enzymes can lead to decreased inflammation and pain. Additionally, 4-(Furan-2-yl)-2-hydroxybenzoic acid, 95% has been shown to have antioxidant properties, which may protect cells from oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Furan-2-yl)-2-hydroxybenzoic acid, 95% are not well understood. However, it has been shown to have anti-inflammatory, antioxidant, and analgesic effects in animal models. Additionally, it has been found to have anti-cancer properties in vitro studies.
Advantages and Limitations for Lab Experiments
The main advantage of 4-(Furan-2-yl)-2-hydroxybenzoic acid, 95% is its low cost and availability. Additionally, it is relatively easy to synthesize and can be used in a variety of laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, it has poor solubility in water, which can limit its use in certain experiments. Additionally, it has a relatively low melting point, which can make it difficult to use in experiments that require high temperatures.
Future Directions
There are a number of potential future directions for the use of 4-(Furan-2-yl)-2-hydroxybenzoic acid, 95%. For example, further research could be done to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation. Additionally, it could be used in the synthesis of new compounds with potential pharmaceutical applications. Finally, further research could be done to better understand its mechanism of action and biochemical and physiological effects.
Synthesis Methods
4-(Furan-2-yl)-2-hydroxybenzoic acid, 95% can be synthesized by the reaction of furan-2-carboxylic acid and hydroxybenzoic acid. This reaction is carried out in an acidic medium, such as sulfuric acid or hydrochloric acid, at a temperature of 100-120 °C. The reaction is usually completed in a few hours. The product is then purified by recrystallization or column chromatography.
properties
IUPAC Name |
4-(furan-2-yl)-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c12-9-6-7(10-2-1-5-15-10)3-4-8(9)11(13)14/h1-6,12H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHDLVIXXOTNEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688506 |
Source


|
| Record name | 4-(Furan-2-yl)-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261952-89-9 |
Source


|
| Record name | 4-(Furan-2-yl)-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














